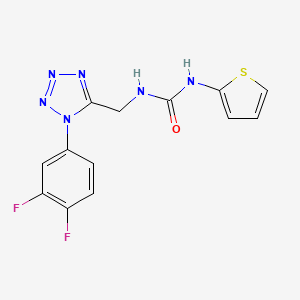

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea is a complex organic compound that has garnered interest in various fields of scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 3,4-difluoroaniline with sodium azide and triethyl orthoformate to form the tetrazole ring. This intermediate is then reacted with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization

Biologische Aktivität

The compound 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea is a member of the tetrazole and thiourea family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H14F2N6O, with a molecular weight of approximately 344.32 g/mol. The structure features a tetrazole ring, a difluorophenyl group, and a thiophene moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄F₂N₆O |

| Molecular Weight | 344.32 g/mol |

| Chemical Structure | Chemical Structure |

The mechanism of action for This compound involves interaction with specific molecular targets, including enzymes and receptors. The tetrazole ring enhances binding affinity to these targets, potentially modulating various biochemical pathways. For instance, the compound may exhibit inhibitory effects on certain protein kinases or enzymes involved in cancer progression and inflammation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrazole derivatives. For example, compounds structurally related to This compound have shown significant cytotoxicity against various cancer cell lines. In vitro assays indicated that related compounds had GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15 to 30 μM against different cancer types .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Tetrazoles have been reported to possess antibacterial properties against resistant strains. For instance, derivatives similar to this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria in laboratory settings . The dual mechanism of action—targeting bacterial cell wall synthesis and inhibiting metabolic pathways—enhances its efficacy .

Anti-inflammatory Effects

The anti-inflammatory properties of tetrazole derivatives have been documented in several studies. These compounds can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models . This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Study 1: Anticancer Efficacy

A study investigating a related tetrazole compound demonstrated significant anticancer activity with an IC50 value of 25 μM against the MDA-MB-231 breast cancer cell line. The study concluded that structural modifications involving the tetrazole ring could enhance potency .

Study 2: Antibacterial Activity

Research on a series of thiourea derivatives revealed that one derivative exhibited an MIC (Minimum Inhibitory Concentration) of 8 μg/mL against Staphylococcus aureus, indicating strong antibacterial activity. This suggests that similar modifications in This compound could yield potent antimicrobial agents .

Eigenschaften

IUPAC Name |

1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2N6OS/c14-9-4-3-8(6-10(9)15)21-11(18-19-20-21)7-16-13(22)17-12-2-1-5-23-12/h1-6H,7H2,(H2,16,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZYWOLTABZEOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.